

3-Ethylpyrazin-2(1h)-one CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethylpyrazin-2(1h)-one

Cat. No.: B1330158

[Get Quote](#)

In-Depth Technical Guide: 3-Ethylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethylpyrazin-2(1H)-one**, a heterocyclic organic compound of interest in various chemical and pharmaceutical research fields. This document consolidates critical data, including its chemical identity, physical properties, and detailed synthetic methodologies. Furthermore, it explores the potential applications and biological significance of pyrazinone derivatives, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Properties

3-Ethylpyrazin-2(1H)-one, a substituted pyrazinone, possesses a unique chemical structure that imparts specific physical and chemical properties.

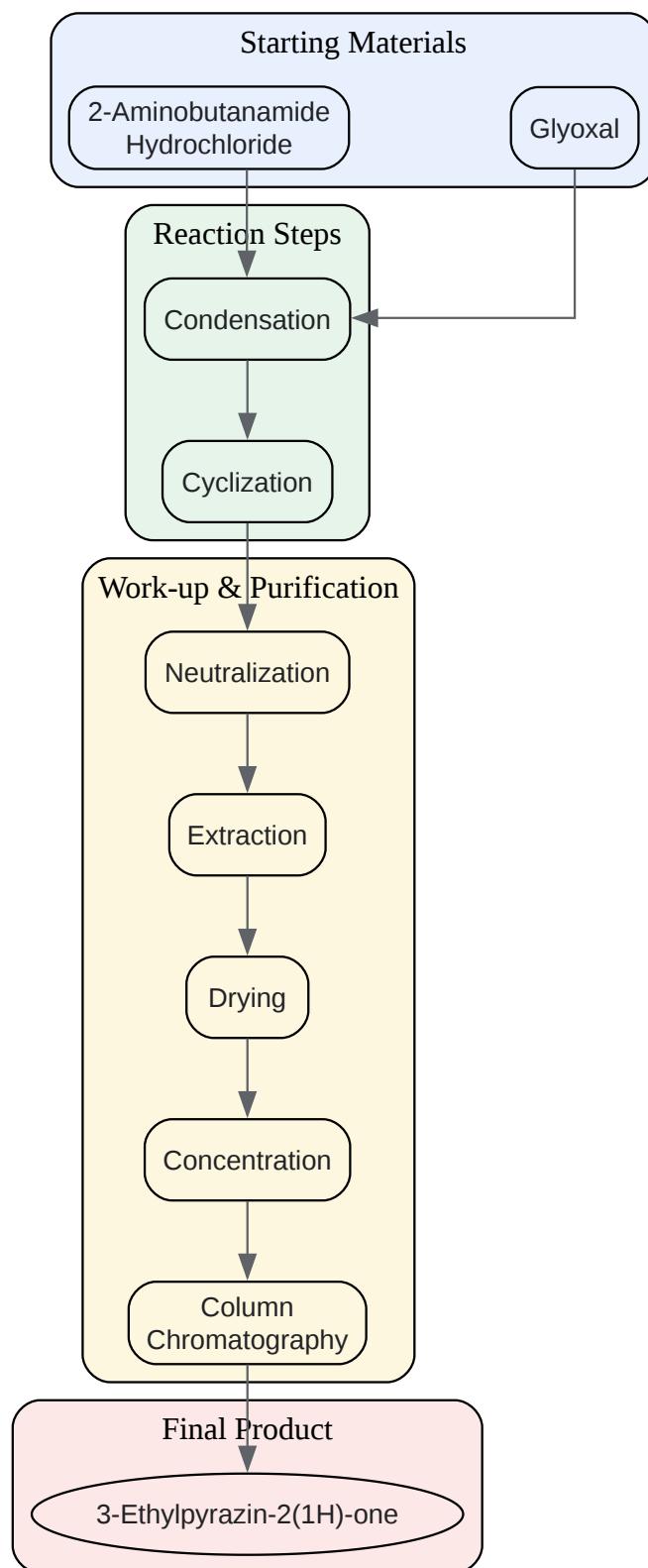
Identifier	Value	Source
IUPAC Name	3-ethyl-1H-pyrazin-2-one	N/A
CAS Number	25680-54-0	[1]
Molecular Formula	C ₆ H ₈ N ₂ O	N/A
Molecular Weight	124.14 g/mol	N/A

Synthesis of 3-Ethylpyrazin-2(1H)-one

The synthesis of 3-substituted-2(1H)-pyrazinones can be achieved through various established organic chemistry reactions. While a specific protocol for **3-Ethylpyrazin-2(1H)-one** is not readily available in public literature, a general and adaptable synthetic approach involves the condensation of an α -amino amide with a 1,2-dicarbonyl compound.

General Experimental Protocol: Condensation Reaction

This protocol outlines a plausible pathway for the synthesis of **3-Ethylpyrazin-2(1H)-one**, adapted from established methods for pyrazinone synthesis.


Materials:

- 2-Aminobutanamide hydrochloride
- Glyoxal (40% aqueous solution)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Preparation of 2-Aminobutanamide: 2-Aminobutanamide can be synthesized from the corresponding amino acid, L-threonine, through esterification followed by amidation.
- Condensation: Dissolve 2-aminobutanamide hydrochloride in water and cool the solution in an ice bath.
- Slowly add an aqueous solution of glyoxal to the cooled 2-aminobutanamide solution while maintaining the temperature below 10°C.
- Gradually add a solution of sodium hydroxide to the reaction mixture, keeping the pH in the basic range.
- Stir the reaction mixture at room temperature for several hours to allow the condensation and subsequent cyclization to complete.
- Work-up and Purification: Neutralize the reaction mixture with hydrochloric acid.
- Extract the aqueous layer with dichloromethane.
- Dry the combined organic layers over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **3-Ethylpyrazin-2(1H)-one**.

Logical Workflow for Synthesis

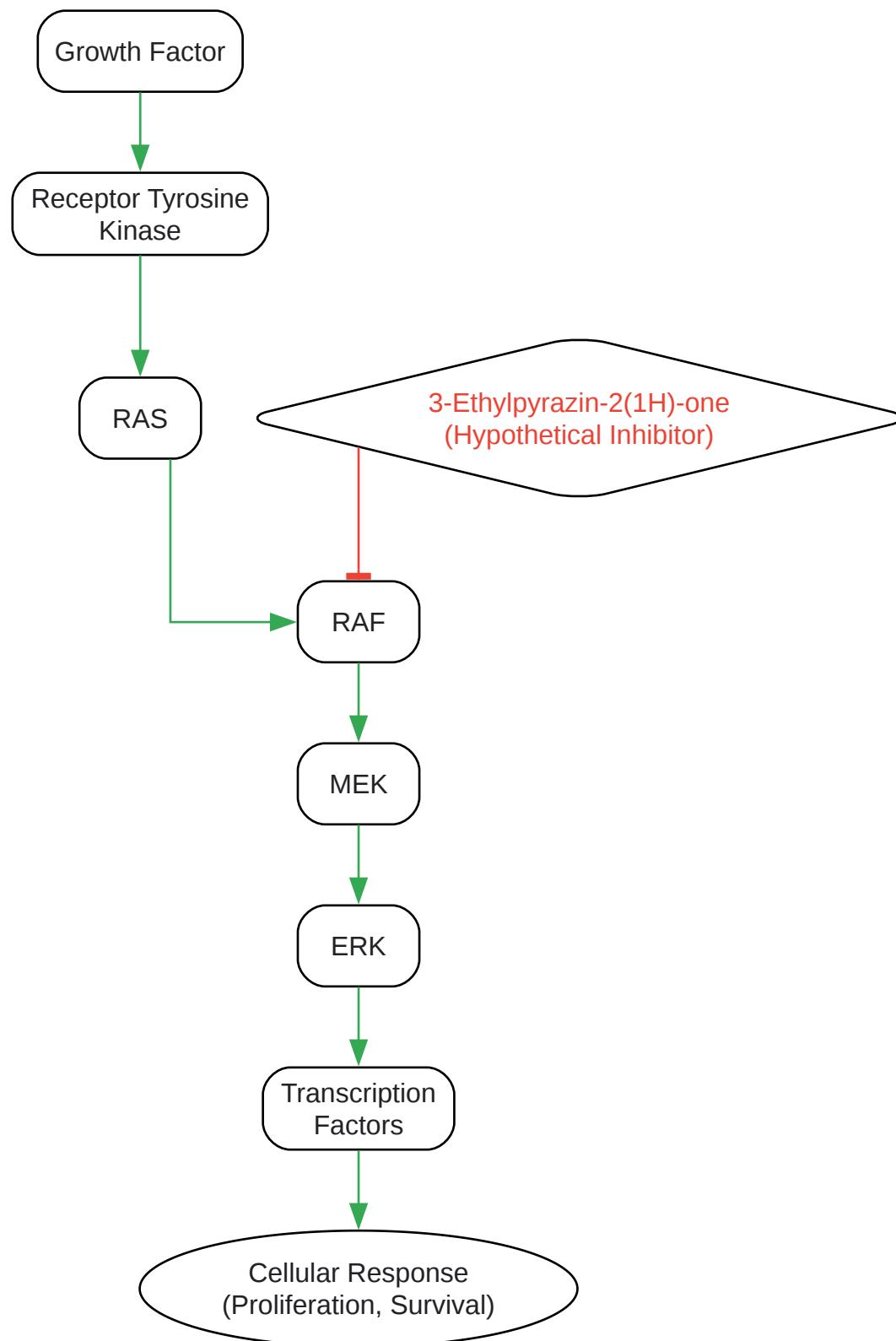
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Ethylpyrazin-2(1H)-one**.

Spectroscopic Data

While specific spectroscopic data for **3-Ethylpyrazin-2(1H)-one** is not readily available, the following are expected characteristic signals based on the analysis of similar pyrazinone structures.

Spectroscopy	Expected Signals
¹ H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), and protons on the pyrazinone ring.
¹³ C NMR	Resonances for the ethyl group carbons, the carbonyl carbon, and the sp ² carbons of the pyrazinone ring.
IR	Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C=N/C=C stretches of the aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.


Biological Significance and Applications in Drug Development

Pyrazine and its derivatives are recognized for their significant roles in medicinal chemistry. The pyrazine ring is a key structural motif in several FDA-approved drugs. Pyrazinone-containing compounds have been investigated for a range of biological activities, including as kinase inhibitors and for their potential in treating various diseases.

Alkyl-substituted pyrazines, in particular, are of interest due to their presence in natural products and their diverse biological activities. While the specific biological profile of **3-Ethylpyrazin-2(1H)-one** is not extensively documented, its structural similarity to other bioactive pyrazinones suggests potential for further investigation in drug discovery programs.

Potential Signaling Pathway Involvement

Given that many pyrazine derivatives act as kinase inhibitors, a hypothetical signaling pathway that could be modulated by a compound like **3-Ethylpyrazin-2(1H)-one** is the MAP kinase pathway. This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases such as cancer.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

3-Ethylpyrazin-2(1H)-one represents a valuable scaffold for chemical and pharmaceutical research. This guide provides a foundational understanding of its properties and synthesis. The exploration of pyrazinone derivatives in drug discovery is an active area of research, and further investigation into the biological activities of **3-Ethylpyrazin-2(1H)-one** is warranted to unlock its full therapeutic potential. The methodologies and data presented herein serve as a starting point for researchers and scientists to build upon in their future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Ethylpyrazin-2(1h)-one CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330158#3-ethylpyrazin-2-1h-one-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com